
6-Chloro-4-formylquinoline thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-formylquinoline thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Métodos De Preparación
The synthesis of 6-Chloro-4-formylquinoline thiosemicarbazone typically involves the reaction of 6-chloro-4-formylquinoline with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-Chloro-4-formylquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other complex molecules and coordination compounds.
Medicine: It has shown promising anticancer activities, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-formylquinoline thiosemicarbazone involves its interaction with various molecular targets. In cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound also inhibits key enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.
Comparación Con Compuestos Similares
6-Chloro-4-formylquinoline thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
8-Fluoro thiochromanone thiosemicarbazone: Exhibits higher cytotoxicity against certain cancer cell lines.
2-Acetyl-6-bromopyridine thiosemicarbazone: Known for its potent anticancer activities.
The uniqueness of this compound lies in its specific structural features and the presence of the chloro group, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
3652-41-3 |
|---|---|
Fórmula molecular |
C11H9ClN4S |
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
[(E)-(6-chloroquinolin-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-8-1-2-10-9(5-8)7(3-4-14-10)6-15-16-11(13)17/h1-6H,(H3,13,16,17)/b15-6+ |
Clave InChI |
PLQWLBBBVSNZCK-GIDUJCDVSA-N |
SMILES isomérico |
C1=CC2=NC=CC(=C2C=C1Cl)/C=N/NC(=S)N |
SMILES canónico |
C1=CC2=NC=CC(=C2C=C1Cl)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


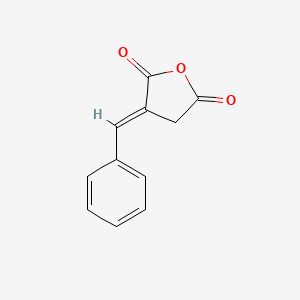
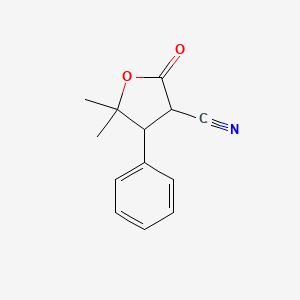
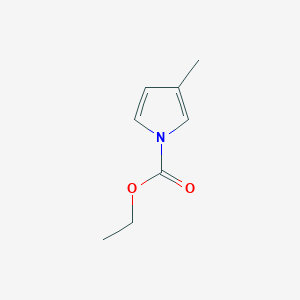
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
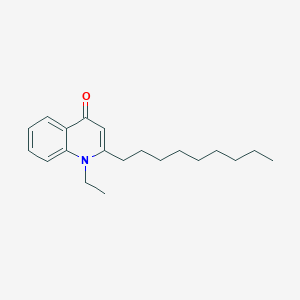
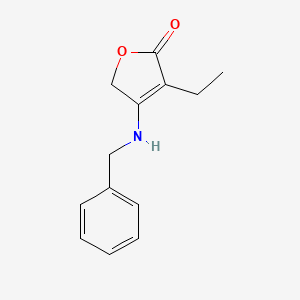
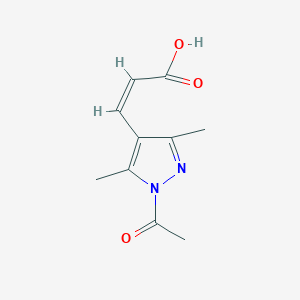

![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
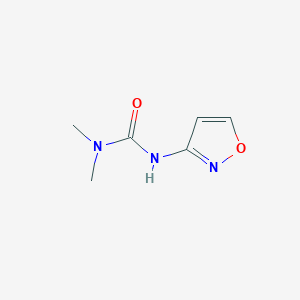

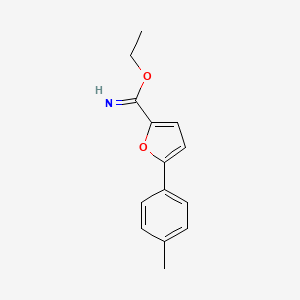
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
